molecular formula C27H28N2O3 B2603269 Phenyl 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1327577-23-0

Phenyl 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2603269
CAS RN: 1327577-23-0
M. Wt: 428.532
InChI Key: NUTQKHUGFXWXOC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It seems to be related to pethidine intermediate A, which is a 4-phenyl piperidine derivative and a precursor to the opioid analgesic drug pethidine .

Scientific Research Applications

Scientific Research Applications

Metabolism and Pharmacokinetics : Research on the pharmacokinetics and metabolism of compounds similar to the query chemical has been conducted. For instance, studies on terfenadine (Garteiz et al., 1982) and [14C]SB-649868 (Renzulli et al., 2011) delve into how these compounds are absorbed, metabolized, and excreted in humans, offering insights into the potential behavior of structurally related compounds in the body.

Drug Safety and Efficacy : The safety and efficacy of pharmaceutical compounds, including antihistamines like terfenadine, have been evaluated in controlled clinical trials, highlighting the importance of understanding potential adverse effects and therapeutic benefits (Barlow et al., 1982; Gastpar & Dieterich, 1982).

Potential Therapeutic Uses : The exploration of novel therapeutic uses for compounds, such as antineoplaston A10 and AS2-1 in the treatment of human hepatocellular carcinoma (Tsuda et al., 1996), suggests that complex organic molecules can have diverse and significant biological activities.

Toxicity and Safety Concerns : Studies also focus on the potential toxic effects of certain compounds, as seen in the case of acetaminophen and its implications for liver health (Iorio et al., 2013), underscoring the need for thorough safety assessments in the development of new drugs.

Metabolic Pathways and Drug Interactions : The identification and characterization of metabolites in human urine following administration of specific compounds (Balani et al., 1995) provide critical information for understanding how drugs are processed in the body and potential interactions with other substances.

properties

IUPAC Name

phenyl 4-[[[2-(4-phenylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c30-26(19-21-11-13-24(14-12-21)23-7-3-1-4-8-23)28-20-22-15-17-29(18-16-22)27(31)32-25-9-5-2-6-10-25/h1-14,22H,15-20H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQKHUGFXWXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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